2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone 2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone JWH 203 is an analgesic chemical from the phenylacetylindole family that acts as a cannabinoid (CB) agonist with Ki values of 8.0 and 7.0 nM at the central (CB1) and peripheral (CB2) receptors, respectively. Similar to the related 2/'-methoxy compound JWH 250, JWH 203 has a phenylacetyl group in place of the naphthoyl ring used in most aminoalkylindole CB compounds. Compared to JWH 250, JWH 203 displays slightly more potent binding affinities for the CB1 and CB2 CB receptors (JWH 250 Kis = 11 and 33 nM, respectively). JWH 203 N-(5-hydroxypentyl) metabolite is expected to be a metabolite of JWH 203 that would be detectable both in serum and in urine.
Brand Name: Vulcanchem
CAS No.: 1843184-37-1
VCID: VC0158393
InChI: InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2
SMILES: C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl
Molecular Formula: C21H22ClNO2
Molecular Weight: 355.9 g/mol

2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone

CAS No.: 1843184-37-1

Cat. No.: VC0158393

Molecular Formula: C21H22ClNO2

Molecular Weight: 355.9 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone - 1843184-37-1

Specification

Description JWH 203 is an analgesic chemical from the phenylacetylindole family that acts as a cannabinoid (CB) agonist with Ki values of 8.0 and 7.0 nM at the central (CB1) and peripheral (CB2) receptors, respectively. Similar to the related 2/'-methoxy compound JWH 250, JWH 203 has a phenylacetyl group in place of the naphthoyl ring used in most aminoalkylindole CB compounds. Compared to JWH 250, JWH 203 displays slightly more potent binding affinities for the CB1 and CB2 CB receptors (JWH 250 Kis = 11 and 33 nM, respectively). JWH 203 N-(5-hydroxypentyl) metabolite is expected to be a metabolite of JWH 203 that would be detectable both in serum and in urine.
CAS No. 1843184-37-1
Molecular Formula C21H22ClNO2
Molecular Weight 355.9 g/mol
IUPAC Name 2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone
Standard InChI InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2
Standard InChI Key RFHPYWJZEUWQOM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl
Canonical SMILES C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl

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